![molecular formula C8H7NO2 B3059158 4-Ethenylpyridine-2-carboxylic acid CAS No. 94798-08-0](/img/structure/B3059158.png)
4-Ethenylpyridine-2-carboxylic acid
Overview
Description
4-Ethenylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.14700 . It is also known by other synonyms such as G-5120 and 2-Pyridinecarboxylicacid,4-ethenyl .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms . The exact mass is 149.04800 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 149.14700, a molecular formula of C8H7NO2, and a LogP value of 1.42280 . Unfortunately, specific values for density, boiling point, melting point, and flash point were not available .Scientific Research Applications
Metabolic Activation of Carboxylic Acids
Carboxylic acids, a broad class encompassing both endogenous and xenobiotic compounds, have been linked to adverse reactions due to metabolic activation, namely the formation of acyl-glucuronides and acyl-CoA thioesters. Understanding the metabolic pathways and reactivity of carboxylic acids can shed light on their roles in biological systems and their potential toxicological implications (Skonberg et al., 2008).
Biologically Active Compounds of Plants
Carboxylic acids derived from plants are known for their biological activity. Structural differences among selected carboxylic acids, such as benzoic acid, cinnamic acid, and others, influence their antioxidant, antimicrobial, and cytotoxic activities. This suggests that structural modifications, including those related to the ethenylpyridine moiety, could impact the biological efficacy and application of these compounds (Godlewska-Żyłkiewicz et al., 2020).
Environmental Impact of Carboxylic Acid Derivatives
The widespread use of carboxylic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (a herbicide), and their detection in the environment raise concerns about their effects on non-target organisms and ecosystems. Research into the environmental fate, accumulation, and low-level exposure impacts of these compounds is crucial for developing strategies to mitigate potential risks (Islam et al., 2017).
Aminopyridines: Syntheses, Complexation, and Biological Activity
Aminopyridines, including 4-aminopyridine derivatives, have been extensively studied for their diverse biological activities. The synthesis, metal complexation, and pharmacological properties of aminopyridines highlight their potential in developing new compounds with significant bioactivity. This research area may offer insights into the applications of 4-Ethenylpyridine-2-carboxylic acid in medicinal chemistry (Orie et al., 2021).
Future Directions
While specific future directions for 4-Ethenylpyridine-2-carboxylic acid were not found, there is ongoing research in the field of carboxylic acid derivatives. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . This suggests that there may be future advancements in the synthesis, reactions, and applications of compounds like this compound.
properties
IUPAC Name |
4-ethenylpyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h2-5H,1H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIPFCNWPUYVKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600518 | |
Record name | 4-Ethenylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94798-08-0 | |
Record name | 4-Ethenylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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